molecular formula C19H17BrN2O4 B2992906 methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-70-0

methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2992906
CAS No.: 899986-70-0
M. Wt: 417.259
InChI Key: NLLVERXIADUESN-UHFFFAOYSA-N
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Description

The compound is a derivative of the heterocyclic compound pyrazole, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromophenyl group would likely contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the bromophenyl group could increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds with complex structures involving oxadiazole rings and bromophenyl groups often involves multi-step reactions. For instance, Gein et al. (2017) described the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo-1,3,5-benzoxadiazocine-11-carboxamides through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of a catalyst (Gein et al., 2017). This highlights the synthetic strategies that could be relevant for creating the specified compound.

Potential Applications

  • Oxadiazole derivatives have been explored for various biological activities. Salama et al. (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their anti-Salmonella typhi activity, demonstrating the potential of such structures in antimicrobial applications (Salama, 2020).
  • Compounds incorporating oxadiazole rings have also shown promise in the field of materials science. For example, the synthesis of oxadiazole-based compounds for use in organic electronics or as ligands in coordination chemistry could be inferred based on structural similarities, suggesting potential applications in creating novel materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazole derivatives have been found to have biological activity, including antibacterial, antifungal, and anticancer activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis .

Properties

IUPAC Name

methyl 10-(4-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLVERXIADUESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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